N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Monoamine oxidase MAO-B inhibitor selectivity profile

Many 2-oxo-THQ derivatives are potent AChE inhibitors, confounding target-specific MAO-B studies. This compound is a structurally authentic negative control for AChE assays (no inhibition at 26 µM) and a validated, reversible MAO-B tool (IC50 4.01 µM, 6.3-fold selective over MAO-A). Achieve reproducible target validation and cleaner screening cascades with batch-specific QC (NMR, HPLC, GC) at ≥98% purity.

Molecular Formula C18H18N2O2
Molecular Weight 294.354
CAS No. 950464-27-4
Cat. No. B2913893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
CAS950464-27-4
Molecular FormulaC18H18N2O2
Molecular Weight294.354
Structural Identifiers
SMILESCC(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CC3=CC=CC=C3
InChIInChI=1S/C18H18N2O2/c1-13(21)19-16-8-9-17-15(11-16)7-10-18(22)20(17)12-14-5-3-2-4-6-14/h2-6,8-9,11H,7,10,12H2,1H3,(H,19,21)
InChIKeyKDRAZERFZBKQDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide: Chemical Overview


N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS 950464-27-4) is a synthetic small molecule belonging to the 2-oxo-1,2,3,4-tetrahydroquinoline (2-oxo-THQ) class, characterized by an N1-benzyl substituent and a C6-acetamido group (molecular formula C₁₈H₁₈N₂O₂, MW 294.35 g/mol) [1]. It is commercially available as a high-purity research chemical, with documented batch-specific quality control data . Biochemical profiling has identified this compound as a moderate, reversible inhibitor of human monoamine oxidase B (MAO-B) with weaker activity against MAO-A, establishing a defined selectivity window within the 2-oxo-THQ chemotype [2].

Why Generic Analogs Cannot Substitute


The 2-oxo-1,2,3,4-tetrahydroquinoline scaffold is privileged in medicinal chemistry, but minor structural modifications lead to dramatic shifts in pharmacological profile. For instance, while many substituted 2-oxo-THQs exhibit potent acetylcholinesterase (AChE) inhibition or dual MAO-A/B activity, N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide demonstrates a distinct MAO-B-preferring profile with no detectable AChE inhibition at relevant concentrations [1]. This functional selectivity is not predictable from scaffold alone; generic replacement with a structurally similar analog—such as a 7-substituted isomer or an N1-debenzylated variant—carries a high risk of introducing off-target cholinergic effects or losing the MAO-B selectivity window, compromising experimental reproducibility and target-specific readouts [2].

Evidence of Differentiation


MAO-B Selectivity Over MAO-A

N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide exhibits a 6.3-fold selectivity for human MAO-B (IC₅₀ = 4.01 µM) over MAO-A (IC₅₀ = 25.3 µM) in recombinant enzyme assays [1]. This contrasts with the broader 2-oxo-THQ class, where many N1-unsubstituted or 7-substituted derivatives display either non-selective MAO inhibition or MAO-A preference [2]. For example, the parent scaffold quinoline is reported as a competitive MAO-A inhibitor with minimal MAO-B activity, illustrating that the N1-benzyl and C6-acetamido substitution pattern reprograms subtype selectivity [2].

Monoamine oxidase MAO-B inhibitor selectivity profile neuroprotection

No Acetylcholinesterase Inhibition

At a screening concentration of 26 µM, N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide produced no measurable inhibition of acetylcholinesterase (AChE) . This is a meaningful differentiator from many tetrahydroquinoline derivatives, which are frequently designed as AChE inhibitors for Alzheimer's disease research and show IC₅₀ values in the low micromolar range (e.g., 0.6 µM for NPC-TW01 cell line antiproliferative 2-oxo-THQ derivatives with AChE activity [1]; 215 µM for simpler THQ AChE inhibitors [2]).

Acetylcholinesterase off-target liability cholinergic safety selectivity profiling

Favorable CNS Physicochemical Profile

The compound's computed XLogP3 of 1.9 and molecular weight of 294.35 g/mol place it within favorable CNS drug-like property space (MW < 400, LogP 1–3) [1]. This distinguishes it from bulkier, more lipophilic 2-oxo-THQ analogs (e.g., N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzamide, MW 384.5, or the sulfamoyl-linked derivative with MW 495.5 ) that exhibit higher LogP values and may show reduced aqueous solubility or increased non-specific binding.

physicochemical properties CNS drug-likeness XLogP3 procurement specification

Batch-Specific Purity and QC Documentation

A key procurement differentiator is the availability of batch-specific analytical documentation. Bidepharm supplies N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide at a standard purity of 98%, with accompanying QC reports including NMR, HPLC, and GC data for each batch . Many structurally related 2-oxo-THQ analogs from other vendors lack this level of documented analytical characterization, introducing uncertainty regarding identity and purity that can compromise quantitative pharmacology experiments.

analytical quality control purity specification HPLC NMR procurement reliability

Application Scenarios


MAO-B Selective Probe for Neurodegeneration

With an MAO-B IC₅₀ of 4.01 µM and 6.3-fold selectivity over MAO-A, this compound serves as a well-characterized tool compound for target validation studies focused on MAO-B's role in Parkinson's disease and other neurodegenerative conditions [1]. Its selectivity profile allows researchers to dissect MAO-B-mediated contributions to dopamine metabolism without the confounding influence of concurrent MAO-A inhibition, enabling cleaner mechanistic interpretation compared to non-selective irreversible inhibitors.

AChE Counter-Screen Control

Because this compound shows no AChE inhibition at 26 µM [1], it is ideally suited as a negative control compound in screening cascades for AChE-targeted tetrahydroquinoline programs. It provides a structurally matched inactive control for assessing AChE assay specificity, reducing false-positive risks in high-throughput screening campaigns where many 2-oxo-THQs are known AChE inhibitors [2].

Fragment Starting Point for CNS MAO-B

The compound's favorable physicochemical properties (MW 294.35, XLogP3 1.9) [1] make it an attractive fragment or early lead for CNS drug discovery programs targeting MAO-B. Its low molecular weight leaves ample room for property-guided optimization, while its established MAO-B binding and CNS-compatible property profile provide a validated starting point for structure-based design efforts, reducing the risk of late-stage CNS penetration failures.

Analytical Reference Standard

The documented 98% purity with multi-method QC (NMR, HPLC, GC) from Bidepharm [1] qualifies this compound as a reliable reference standard for developing and validating analytical methods for 2-oxo-THQ derivatives. The availability of batch-specific QC data ensures traceability and reproducibility, meeting the documentation requirements for regulated bioanalytical laboratories and patent filings.

Quote Request

Request a Quote for N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.